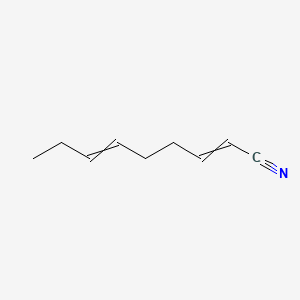

Nona-2-6-dienenitrile

Descripción

Propiedades

Número CAS |

67019-89-0 |

|---|---|

Fórmula molecular |

C9H13N |

Peso molecular |

135.21 g/mol |

Nombre IUPAC |

(2E,6E)-nona-2,6-dienenitrile |

InChI |

InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8H,2,5-6H2,1H3/b4-3+,8-7+ |

Clave InChI |

DSOXXQLCMAEPEZ-DYWGDJMRSA-N |

SMILES isomérico |

CC/C=C/CC/C=C/C#N |

SMILES canónico |

CCC=CCCC=CC#N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2,6 Nonadienenitrile

Classical Organic Synthesis Pathways

Classical organic synthesis provides a robust framework for constructing complex molecules like 2,6-Nonadienenitrile through a variety of well-established reactions. These methods often involve precise control over stereochemistry and functional group transformations.

Dehydration of Aldoximes as a Route to 2,6-Nonadienenitrile

The conversion of aldoximes to nitriles via dehydration is a fundamental transformation in organic synthesis ebi.ac.uknih.govnih.govnih.govresearchgate.netthieme-connect.com. This process typically involves the elimination of a water molecule from the aldoxime functional group (-CH=N-OH). While specific literature detailing the direct dehydration of a precursor aldoxime to 2,6-Nonadienenitrile is limited, patent literature indicates that 2,6-nonadiene nitrile can be prepared from the corresponding aldehyde via its oxime intermediate, followed by dehydration google.com. This general approach can be achieved using various chemical dehydrating agents or through biocatalytic means, as discussed later.

General Aldoxime Dehydration Methods:

| Method/Reagent | Conditions | Typical Yields (General Nitriles) | Citation(s) |

| Chemical Dehydrating Agents | |||

| Triphenylphosphine (PPh₃) / N-halosulfonamides | Dichloromethane (DCM), room temperature | Up to 95% | rhhz.net |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Ethyl acetate (B1210297) (EtOAc), room temperature | Up to 99% | thieme-connect.comorganic-chemistry.org |

| p-Toluenesulfonyl chloride / Triethylamine (Et₃N) | DCM, reflux | Good yields | viirj.org |

| Burgess-type reagent | One-pot, various solvents | Good to excellent yields | researchgate.net |

| Enzymatic Methods | |||

| Aldoxime Dehydratase (Oxd) | Mild conditions, aqueous or non-aqueous media | High conversion | ebi.ac.uknih.govnih.gov |

Utilization of Cyanomethyl Phosphonates in 2,6-Nonadienenitrile Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is highly effective for forming carbon-carbon double bonds, particularly with phosphonate (B1237965) carbanions. Cyanomethyl phosphonates are key reagents in this context for introducing the nitrile functionality. Patents specifically describe the synthesis of 2,6-Nonadienenitrile using this methodology, often starting from 4-heptynal or 4-heptenal (B13408354) derivatives.

One prominent route involves the reaction of 4-heptynal with a cyanomethyl dialkyl phosphonate, such as cyanomethyl diethyl phosphonate. The initial product is then catalytically reduced to yield 2,6-Nonadienenitrile google.com. Alternatively, 4-heptenal can be directly reacted with a cyanomethyl dialkyl phosphonate to form 2,6-Nonadienenitrile google.comgoogle.com. The HWE reaction typically employs a base (e.g., sodium hydride, potassium tert-butoxide, lithium hydroxide) to generate the phosphonate carbanion, which then reacts with the carbonyl compound researchgate.netresearchgate.netwikipedia.orgorganicchemistrydata.org.

HWE-Based Synthesis of 2,6-Nonadienenitrile:

| Starting Material | Phosphonate Reagent | Key Transformation/Conditions | Product | Yield | Citation(s) |

| 4-Heptynal | Cyanomethyl diethyl phosphonate | Reaction with phosphonate, followed by catalytic reduction (e.g., Lindlar catalyst) | 2,6-Nonadienenitrile | Not specified | google.com |

| 4-Heptenal | Cyanomethyl dialkyl phosphonate | Reaction with phosphonate (HWE olefination) | 2,6-Nonadienenitrile | Not specified | google.comgoogle.com |

Conversion from 4-Heptynal Derivatives to 2,6-Nonadienenitrile

Pathways originating from 4-heptynal and its derivatives offer direct routes to 2,6-Nonadienenitrile. These methods often involve functional group interconversions and stereoselective reductions.

One described synthesis begins with 4-heptynal, which is reacted with cyanoacetic acid. This reaction yields 2-cyano-3-hydroxy-6-nonynic acid, which undergoes dehydration and decarboxylation to form nonene-2-yn-6-nitrile. Subsequent catalytic reduction, typically using a Lindlar catalyst, converts the alkyne to the desired (Z,Z)- or (E,Z)-2,6-Nonadienenitrile google.comgoogle.com.

An alternative approach utilizes cis-4-heptenal (B146815), which can be prepared from 4-heptynal. The reaction of cis-4-heptenal with a cyanomethyl dialkyl phosphonate directly yields 2,6-Nonadienenitrile google.comgoogle.com. The synthesis of conjugated dienes from alkynes is a broad area, often employing transition metal catalysis or hydroboration-iodination sequences mdpi.comsioc-journal.cnnih.govorganic-chemistry.orgacs.org.

Pathways from 4-Heptynal Derivatives to 2,6-Nonadienenitrile:

| Starting Material | Key Intermediate(s) | Transformation(s) | Product | Citation(s) |

| 4-Heptynal | 2-cyano-3-hydroxy-6-nonynic acid | Dehydration, decarboxylation, catalytic reduction | 2,6-Nonadienenitrile | google.comgoogle.com |

| 4-Heptynal | Nonene-2-yn-6-nitrile | Catalytic reduction (e.g., Lindlar catalyst) | 2,6-Nonadienenitrile | google.comgoogle.com |

| cis-4-Heptenal | N/A | Reaction with cyanomethyl dialkyl phosphonate (HWE olefination) | 2,6-Nonadienenitrile | google.comgoogle.com |

Multicomponent and Cascade Approaches in 2,6-Nonadienenitrile Synthesis

Multicomponent and cascade reactions offer efficient pathways by assembling multiple bonds in a single operation or a sequence of reactions without isolating intermediates. The synthetic routes originating from 4-heptynal or 4-heptenal, as described above, can be considered as sequential or cascade approaches. For instance, the conversion of 4-heptynal to nonene-2-yn-6-nitrile via dehydration/decarboxylation, followed by reduction, represents a cascade of transformations. These multi-step strategies are crucial for building the conjugated diene system and the nitrile functionality efficiently.

Enzymatic and Biocatalytic Synthesis Routes for Nitriles

Biocatalysis, utilizing enzymes, offers environmentally friendly and highly selective alternatives to traditional chemical synthesis. Aldoxime dehydratases (Oxds) are a class of enzymes that catalyze the dehydration of aldoximes to nitriles under mild conditions, representing a significant advancement in sustainable nitrile production ebi.ac.uknih.govnih.govnih.govresearchgate.nettandfonline.comnih.govacs.org.

Aldoxime Dehydratase (Oxd)-Catalyzed Nitrile Formation

Aldoxime dehydratases are metalloenzymes, often containing a heme prosthetic group, that efficiently convert aldoximes into nitriles through a dehydration reaction. This enzymatic route is attractive because it is cyanide-free, operates under mild temperatures and pressures, and can be performed in aqueous or non-aqueous media nih.govnih.govresearchgate.netmdpi.com. While specific applications of aldoxime dehydratases for the direct synthesis of 2,6-Nonadienenitrile are not extensively detailed in the general literature, the enzyme class is known to accept a broad range of aldoxime substrates, including aliphatic and aromatic ones nih.govresearchgate.net. If the corresponding aldoxime precursor to 2,6-Nonadienenitrile is accessible, aldoxime dehydratases present a viable biocatalytic strategy for its synthesis. The enzyme's mechanism typically involves the activation of the aldoxime by the heme iron center, leading to the elimination of water ebi.ac.uk.

Overview of Aldoxime Dehydratase Catalysis:

| Enzyme Class | Substrate Type | Typical Reaction Medium | Key Features | Citation(s) |

| Aldoxime Dehydratase (Oxd) | Aliphatic, aromatic, and arylaliphatic aldoximes | Aqueous or non-aqueous | Cyanide-free, mild conditions, high substrate loading, enantioselectivity possible | ebi.ac.uknih.govnih.govresearchgate.net |

Chemical Reactivity and Transformation Pathways of 2,6 Nonadienenitrile

Reactions of the Nitrile Functional Group in 2,6-Nonadienenitrile

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis Pathways to Carboxylic Acid Analogues

Nitriles can be converted into carboxylic acids through hydrolysis, a process that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis of the amide to the corresponding carboxylic acid philadelphia.edu.jopressbooks.pubsavemyexams.comchemistrysteps.com. This transformation can be catalyzed by either acids or bases philadelphia.edu.jopressbooks.pubsavemyexams.comchemistrysteps.com. In acidic conditions, the nitrile is protonated, increasing the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water pressbooks.pub. In basic conditions, a hydroxide (B78521) ion acts as the nucleophile chemistrysteps.com. Unsaturated nitriles, such as 2,6-Nonadienenitrile, may undergo hydrolysis at a faster rate compared to their saturated counterparts due to the presence of the double bonds acs.org. The end product of the complete hydrolysis of 2,6-Nonadienenitrile would be 2,6-Nonadienoic acid nih.gov.

| Reaction Type | Conditions | Intermediate | Product |

| Acid-catalyzed Hydrolysis | Dilute acid, heat | Amide | Carboxylic Acid |

| Base-catalyzed Hydrolysis | Dilute base, followed by acidification | Amide | Carboxylate Salt → Carboxylic Acid |

Reduction Chemistry of the Nitrile Moiety

The nitrile functional group can be reduced to various other functional groups, most commonly primary amines or, under milder conditions, aldehydes.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines pressbooks.pubjove.comyoutube.com. The mechanism involves the addition of hydride ions to the nitrile triple bond, forming an imine anion, which then undergoes a second hydride addition to form a dianion, ultimately yielding a primary amine upon protonation pressbooks.pubjove.com. Catalytic hydrogenation using various metal catalysts (e.g., Pd, Ni, Rh) under hydrogen pressure is another common method for converting nitriles to primary amines youtube.comresearchgate.netresearchgate.net. Specialized catalytic systems, such as those involving manganese or palladium, have also been developed for efficient nitrile reduction researchgate.netrsc.org. For instance, hydrogenation of nitrile groups in polymers like NBR has been shown to yield primary amines without significant formation of secondary amines researchgate.net.

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. This reaction typically involves the formation of an imine intermediate, which is then hydrolyzed to the aldehyde pressbooks.pubjove.com.

| Reducing Agent | Product Type | Typical Conditions | Notes |

| LiAlH₄ | Primary Amine | Ethereal solvent, followed by aqueous workup | Strong reducing agent, reduces nitrile completely to amine. |

| DIBAL-H | Aldehyde | Hydrocarbon solvent, low temperature, followed by hydrolysis | Milder, selective reduction to aldehyde. |

| H₂ / Catalyst (e.g., Pd, Ni, Rh) | Primary Amine | Hydrogen gas, catalyst, pressure, solvent | Catalytic hydrogenation, can be selective for nitrile reduction. |

| Mn-based catalysts | Primary Amine | Amine boranes as hydrogen donors | Base metal catalysis for nitrile reduction. |

| Pd/SiO₂ catalyst | Primary Amine | Continuous-flow hydrogenation | High yields and catalyst stability reported. |

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the nitrile carbon philadelphia.edu.jopressbooks.pubquora.comchemistrysteps.com. This addition forms an imine intermediate (specifically, a metallo-imine salt). Subsequent hydrolysis of this imine intermediate, typically under acidic conditions, yields a ketone philadelphia.edu.jopressbooks.pubquora.comchemistrysteps.commasterorganicchemistry.comjove.com. This reaction is a valuable method for carbon-carbon bond formation and the synthesis of ketones. For example, a Grignard reagent reacting with 2,6-Nonadienenitrile would, after hydrolysis, yield a ketone.

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) | Notes |

| Grignard Reagents | Imine | Ketone | Forms a new C-C bond; requires hydrolysis to yield ketone. |

| Organolithium Reagents | Imine | Ketone | Similar to Grignard reagents; forms a new C-C bond. |

| Organometallic Reagents (e.g., Grignard) | Borane-imine adduct | Primary/Secondary Amine | Via hydroboration, leading to amines mdpi.com. This is a less common pathway for ketone synthesis. |

Transformations Involving the Alkene Moieties of 2,6-Nonadienenitrile

The two double bonds in 2,6-Nonadienenitrile, particularly their conjugated arrangement, make them reactive towards various addition reactions, including catalytic hydrogenation and electrophilic additions.

Catalytic Hydrogenation and Stereoselectivity

Catalytic hydrogenation is a key method for reducing alkene double bonds to single bonds. For conjugated dienes like 2,6-Nonadienenitrile, hydrogenation can proceed selectively, reducing one double bond (either via 1,2- or 1,4-addition) or both, depending on the catalyst and reaction conditions researchgate.net.

Selective Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be used for complete saturation of the double bonds. More specialized catalysts, like the Lindlar catalyst (palladium poisoned with lead on calcium carbonate), are known for the stereoselective hydrogenation of alkynes to cis-alkenes google.comgoogle.com. While 2,6-Nonadienenitrile already possesses double bonds, catalysts can be tuned to achieve mono-hydrogenation of the diene system. The stereochemical outcome of such selective hydrogenations can be influenced by steric factors and catalyst properties researchgate.net.

Tandem Hydrogenation: It is also possible to achieve tandem hydrogenation, where both the alkene moieties and the nitrile group are reduced simultaneously or sequentially under specific catalytic conditions researchgate.net.

| Reaction Type | Catalyst/Reagent | Potential Products | Notes |

| Catalytic Hydrogenation | H₂ / Pd/C, PtO₂, Raney Ni | 2,6-Nonanedinitrile (fully saturated) | Complete reduction of both double bonds. |

| Selective Hydrogenation | H₂ / Lindlar Catalyst | Mono-hydrogenated product (e.g., 6-nonenenitrile or 2-nonenenitrile) | Potential for stereoselectivity if starting from an alkyne precursor google.comgoogle.com. For the diene, selectivity between 1,2 and 1,4 addition is key researchgate.net. |

| Tandem Hydrogenation | Specific catalytic systems | Saturated nitrile (Nonanedinitrile) or saturated amine (Nonanediamine) | Simultaneous or sequential reduction of both double bonds and the nitrile group. |

Electrophilic Addition Reactions

The electron-rich double bonds of 2,6-Nonadienenitrile are susceptible to electrophilic addition reactions. Common electrophiles include halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water (in the presence of an acid catalyst).

Halogenation: Addition of halogens across the double bonds leads to di- or tetra-halogenated products, depending on the stoichiometry and reaction conditions. The addition can occur in a 1,2- or 1,4-fashion across the conjugated diene system researchgate.net.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon atom. For conjugated dienes, regioselectivity can be complex, potentially yielding products from both 1,2- and 1,4-addition.

Hydration: Acid-catalyzed addition of water across the double bonds can lead to the formation of alcohols. Similar to hydrohalogenation, hydration of conjugated dienes can result in mixtures of products due to carbocation rearrangements and 1,2- vs. 1,4-addition pathways acs.org.

Advanced Analytical Methodologies for the Characterization of 2,6 Nonadienenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and stereochemistry of 2,6-nonadienenitrile. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms and the geometric configuration of the double bonds.

The ¹H NMR spectrum of 2,6-nonadienenitrile would exhibit characteristic signals for the protons in its structure. The chemical shifts of the olefinic protons are particularly informative for determining the stereochemistry (E/Z configuration) of the double bonds. The coupling constants (J-values) between these protons are diagnostic; a larger J-value (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller J-value (typically 6-12 Hz) suggests a cis (Z) configuration. Protons on the carbons adjacent to the nitrile group are expected to appear in the 2-3 ppm region due to the deshielding effect of the nitrile group. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The nitrile carbon itself typically absorbs in the 115–120 ppm region. libretexts.org The chemical shifts of the sp² hybridized carbons of the double bonds can also provide clues about the isomeric form.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for a Stereoisomer of 2,6-Nonadienenitrile

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | 0.9 - 1.1 | Triplet | 7.0 - 8.0 |

| H2 | 1.9 - 2.2 | Multiplet | - |

| H3 | 5.3 - 5.6 | Multiplet | - |

| H4 | 5.6 - 5.9 | Multiplet | - |

| H5 | 2.7 - 3.0 | Multiplet | - |

| H6 | 5.2 - 5.5 | Multiplet | - |

| H7 | 6.7 - 7.0 | Multiplet | - |

| H8 | 2.1 - 2.4 | Multiplet | - |

Note: The predicted values are based on general principles of NMR spectroscopy and may vary depending on the specific stereoisomer and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of 2,6-nonadienenitrile. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that induces fragmentation of the molecule. The analysis of the resulting fragment ions can help to piece together the structure of the parent molecule. For 2,6-nonadienenitrile, characteristic fragmentation pathways could include cleavage at the allylic positions or rearrangements involving the double bonds and the nitrile group. The McLafferty rearrangement is a common fragmentation pattern for compounds containing a carbonyl group or, in some cases, a nitrile group, with a sufficiently long alkyl chain.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 2,6-Nonadienenitrile (C₉H₁₃N)

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Possible Fragment |

|---|---|---|---|---|

| [M]⁺ | 135.1048 | 135.1045 | -2.2 | Molecular Ion |

| [M-CH₃]⁺ | 120.0813 | 120.0810 | -2.5 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 106.0657 | 106.0654 | -2.8 | Loss of an ethyl group |

Note: The observed m/z and mass accuracy are hypothetical and serve to illustrate the precision of HRMS.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of 2,6-nonadienenitrile and for separating its various geometric isomers.

Gas Chromatography (GC) is a highly effective technique for separating volatile compounds like 2,6-nonadienenitrile. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. By using a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase), it is possible to separate the different stereoisomers of 2,6-nonadienenitrile based on subtle differences in their boiling points and interactions with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the isomers but also provides their individual mass spectra, aiding in their identification and structural confirmation. The retention times of the different isomers can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of isomers. For a compound like 2,6-nonadienenitrile, reversed-phase HPLC with a C18 or a more specialized stationary phase, such as one with phenyl or cyano ligands, could be employed. The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The different geometric isomers of 2,6-nonadienenitrile may exhibit slight differences in their polarity and shape, leading to different retention times on the HPLC column.

The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving optimal separation. Gradient elution, where the composition of the mobile phase is changed during the run, can be used to improve the resolution of closely eluting isomers.

Table 3: Comparison of Chromatographic Techniques for 2,6-Nonadienenitrile Analysis

| Technique | Principle | Stationary Phase Examples | Mobile Phase | Advantages |

|---|---|---|---|---|

| GC | Partitioning between gas and liquid/solid phase | Polydimethylsiloxane, Polyethylene glycol | Inert gas (He, N₂) | High resolution, suitable for volatile compounds |

| GC-MS | GC separation followed by mass analysis | Same as GC | Same as GC | Provides structural information for each separated component |

| HPLC | Partitioning between liquid and solid phase | C18, Phenyl, Cyano | Acetonitrile/Water, Methanol/Water | Versatile, suitable for a wide range of polarities, preparative scale possible |

Spectroscopic Methods for Functional Group Identification

In addition to NMR and MS, other spectroscopic techniques are valuable for identifying the functional groups present in 2,6-nonadienenitrile.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic nitrile functional group. The C≡N triple bond stretch gives rise to a sharp and intense absorption band in a relatively clean region of the IR spectrum, typically around 2220-2260 cm⁻¹. libretexts.orglibretexts.orgspectroscopyonline.com The presence of C=C double bonds would be indicated by stretching vibrations in the 1600-1680 cm⁻¹ region, and the C-H bonds of the vinyl and alkyl groups would show stretching absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy can also be used to identify the nitrile and alkene functional groups. The C≡N and C=C stretching vibrations are typically strong and well-defined in the Raman spectrum, providing complementary information to IR spectroscopy.

Table 4: Characteristic Infrared Absorption Frequencies for 2,6-Nonadienenitrile

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2260 | Sharp, Medium-Strong |

| Alkene | C=C stretch | 1600 - 1680 | Variable |

| Vinyl C-H | C-H stretch | 3000 - 3100 | Medium |

Academic Research on Biological Interactions and Roles of 2,6 Nonadienenitrile

Chemosensory Perception Mechanisms

The way humans and other organisms perceive odors is a complex process involving the interaction of volatile molecules with specialized olfactory receptors. Research into 2,6-Nonadienenitrile and related compounds sheds light on these mechanisms.

Olfactory Receptor Binding and Activation Studies

The perception of scent is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on olfactory sensory neurons. Studies suggest that the specific chemical structure of an odorant, including its functional groups, plays a crucial role in this binding process. Small variations within the binding pockets of olfactory receptors can influence which molecules are recognized and how strongly they activate the receptor, potentially favoring interactions with specific moieties like the nitrile group. chimia.ch The prevailing model for odorant-receptor interaction involves electrostatic forces and van der Waals interactions between the molecule and the receptor's binding site. frontiersin.org, researchgate.net Advanced computational techniques, such as molecular dynamics simulations, are increasingly employed to elucidate the intricate binding kinetics and mechanisms between odor molecules and olfactory receptors. nih.gov The nitrile functional group itself is recognized as a key structural feature that can contribute to receptor activation. chimia.ch

Role in Pro-Fragrance Systems and Controlled Release Mechanisms

The fragrance industry increasingly utilizes sophisticated delivery systems to enhance the longevity and impact of scent compounds. 2,6-Nonadienenitrile plays a role in these technologies due to its desirable olfactory characteristics and chemical properties.

Comparative Biological Studies with Analogous Unsaturated Carbonyl Compounds (e.g., 2,6-Nonadienal)

Comparative studies between 2,6-Nonadienenitrile and analogous compounds, particularly unsaturated carbonyls like 2,6-Nonadienal (B1213864), highlight differences in their chemical properties, olfactory profiles, and biological roles. While nitriles and aldehydes can share similar odor profiles, nitriles generally offer superior chemical stability. researchgate.net

A notable comparison exists between nonadienylnitrile and 2,6-nonadienal. Nonadienylnitrile is described as possessing a "metallic cucumber" scent, whereas 2,6-nonadienal is strongly associated with the characteristic fresh cucumber aroma and is a key contributor to its flavor. researchgate.net, , researchgate.net, solubilityofthings.com, thegoodscentscompany.com Chemically, nitriles tend to be more polar and exhibit higher boiling points compared to aldehydes of similar molecular mass, a difference attributed to their triple bond and higher dipole moments. rsc.org 2,6-Nonadienal itself is recognized not only for its flavor contribution but also for its potential antimicrobial properties. , researchgate.net, solubilityofthings.com Furthermore, research into aldehyde perception suggests that some mammalian olfactory receptors may recognize aldehydes through their hydrated geminal diol form, a structural variation from the volatile carbonyl form, which could serve as a mechanism for olfactory discrimination between different chemical states of the same molecule. acs.org, researchgate.net In contrast, 2,6-Nonadienenitrile is characterized by a powerful green floral odor, often accompanied by notes of violet and walnut. , thegoodscentscompany.com

Data Table: Comparison of 2,6-Nonadienenitrile and 2,6-Nonadienal

| Feature | 2,6-Nonadienenitrile | 2,6-Nonadienal | Citation(s) |

| Chemical Class | Nitrile | Aldehyde | researchgate.net, solubilityofthings.com |

| Odor Profile | Powerful green floral, violet, hints of walnuts | Green, fresh; cucumber-like; fatty, spicy; floral, leafy, watery, green | , solubilityofthings.com, thegoodscentscompany.com |

| Stability | Generally more stable than aldehydes | Less stable than nitriles; can be affected by processing | researchgate.net, researchgate.net, tugraz.at |

| Odor Character | Metallic character noted in comparisons | Associated with cucumber aroma | researchgate.net, |

| Biological Role | Fragrance agent | Contributes to cucumber flavor; potential antimicrobial properties | google.com, google.com, researchgate.net, solubilityofthings.com, tugraz.at |

| Polarity/Boiling Pt | More polar, higher boiling point than aldehydes | Less polar, lower boiling point than nitriles | rsc.org |

Compound List

2,6-Nonadienenitrile

2,6-Nonadienal

Aldehydes

Nitriles

Esters

Lactones

Ethers

Alcohols

Citral

Nonadienylnitrile

Citronellyl nitrile

Benzyl cyanide

Geranyl nitrile

Nonanal

Octanal

2-Tridecenenitrile

3,7-Dimethyl-2,6-nonadienenitrile

Computational Chemistry and Molecular Modeling of 2,6 Nonadienenitrile

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2,6-Nonadienenitrile. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Electronic Structure: The electronic structure of 2,6-Nonadienenitrile dictates its reactivity, polarity, and spectroscopic properties. Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory, would be employed to calculate various electronic properties. Key parameters that would be determined include:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density surface would reveal the electron-rich and electron-poor regions of the molecule. The nitrile group (-C≡N) is expected to be a region of high electron density due to the electronegativity of the nitrogen atom.

Partial Atomic Charges: Calculation of the partial charges on each atom would provide a more detailed picture of the charge distribution within the molecule.

Conformational Analysis: Due to the presence of single bonds in its carbon chain, 2,6-Nonadienenitrile can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to map out the potential energy surface.

Geometry Optimization: Starting from various initial geometries, the calculations find the lowest energy structures, which correspond to stable conformers.

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima (stable conformers) and provide information about their vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

A hypothetical data table summarizing the results of such a conformational analysis is presented below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | Dipole Moment (Debye) |

| A | 0.00 | 178.5° | 3.5 |

| B | 1.25 | 65.2° | 3.8 |

| C | 2.50 | -68.9° | 3.7 |

Note: This table is illustrative and not based on actual published data for 2,6-Nonadienenitrile.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how 2,6-Nonadienenitrile molecules interact with each other and with their environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into the collective behavior and bulk properties.

For 2,6-Nonadienenitrile, MD simulations could be used to study:

Liquid State Properties: Simulating a box of 2,6-Nonadienenitrile molecules would allow for the calculation of properties such as density, viscosity, and diffusion coefficients of the liquid.

Solvation Effects: Placing a 2,6-Nonadienenitrile molecule in a solvent, such as water or ethanol, and running an MD simulation would reveal how the solvent molecules arrange around the solute and the energetics of this interaction. This is crucial for understanding its behavior in solutions.

Interactions with Receptors: In the context of its fragrance properties, MD simulations could model the interaction of 2,6-Nonadienenitrile with olfactory receptors. This would involve docking the molecule into a model of the receptor's binding site and then simulating the dynamics of the complex to assess the stability and nature of the interactions (e.g., hydrogen bonds, van der Waals forces).

A hypothetical data table from an MD simulation of 2,6-Nonadienenitrile in a solvent is shown below.

| Solvent | Solvation Free Energy (kcal/mol) | Average Number of Solvent Molecules in First Solvation Shell |

| Water | -2.5 | 15 |

| Ethanol | -4.8 | 18 |

| Hexane | -1.2 | 20 |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemosensory Science

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological or sensory activity. In the case of 2,6-Nonadienenitrile, QSAR models could be developed to predict its odor character or intensity.

The development of a QSAR model for fragrance properties would typically involve the following steps:

Data Collection: Assembling a dataset of molecules with known odor properties, including 2,6-Nonadienenitrile and other structurally related compounds.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be based on the molecule's 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) structure. Quantum chemical calculations are often used to derive descriptors such as HOMO/LUMO energies and dipole moments.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed odor activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for predicting the odor intensity of nitrile-containing fragrance compounds might look like the following equation:

Odor Intensity = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

A hypothetical data table for a QSAR study is presented below.

| Compound | logP | Molecular Weight | Dipole Moment (Debye) | Predicted Odor Intensity |

| 2,6-Nonadienenitrile | 2.8 | 135.21 | 3.5 | 7.8 |

| Compound X | 3.1 | 149.23 | 3.2 | 7.6 |

| Compound Y | 2.5 | 121.18 | 3.9 | 8.1 |

Note: This table and equation are hypothetical and intended to illustrate the principles of QSAR modeling.

Future Research Directions and Unexplored Avenues for 2,6 Nonadienenitrile

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The olfactory properties of 2,6-nonadienenitrile are intrinsically linked to its stereochemistry, with the (2E,6Z)-isomer being particularly valued in the fragrance industry for its potent green and violet-like scent. Current synthetic methods often yield mixtures of isomers, necessitating further research into highly selective synthetic strategies.

Future investigations should prioritize the development of catalytic systems that can precisely control the geometry of the double bonds. Transition metal catalysis, particularly with palladium and iridium complexes, has shown promise in the diastereoselective synthesis of other γ-substituted α,β-unsaturated nitriles and could be adapted for 2,6-nonadienenitrile. nih.gov The exploration of ligands that can effectively discriminate between the formation of E and Z isomers at both the 2- and 6-positions is a critical area of focus.

Furthermore, the synthesis of chiral derivatives of 2,6-nonadienenitrile, which remain largely unexplored, could open up new avenues in fragrance and materials science. Asymmetric hydrogenation of the α,β-unsaturated nitrile moiety using chiral rhodium-complexes is a potential route to enantiomerically enriched products. acs.org The development of enantioselective methods would not only provide access to novel chiral building blocks but also allow for a deeper understanding of the structure-activity relationships of this compound.

A comparative overview of potential stereoselective synthetic approaches is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Routes for 2,6-Nonadienenitrile

| Catalytic System | Target Selectivity | Potential Advantages | Research Focus |

|---|---|---|---|

| Palladium or Iridium Complexes | Diastereoselective (E/Z) | High efficiency and selectivity demonstrated for similar compounds. nih.gov | Ligand design for precise control over both double bonds. |

| Chiral Rhodium-JosiPhos Complexes | Enantioselective | Proven efficacy in asymmetric hydrogenation of unsaturated nitriles. acs.org | Substrate adaptation and optimization for 2,6-nonadienenitrile. |

Investigation of Non-Conventional Reaction Pathways

Moving beyond traditional organic synthesis, the exploration of non-conventional reaction pathways offers significant opportunities for more efficient and sustainable production of 2,6-nonadienenitrile. Biocatalysis, in particular, presents a green alternative to conventional chemical methods.

The use of aldoxime dehydratases for the synthesis of nitriles from aldehydes is a rapidly advancing field. researchgate.netnih.gov A potential biocatalytic route to 2,6-nonadienenitrile could involve the enzymatic dehydration of 2,6-nonadienal (B1213864) oxime. This approach offers mild reaction conditions, high selectivity, and the use of water as a solvent, aligning with the principles of green chemistry. researchgate.net Research in this area should focus on identifying or engineering suitable aldoxime dehydratases that exhibit high activity and stability with the specific substrate.

Another promising avenue is the application of olefin metathesis. Cross-metathesis reactions, facilitated by catalysts like Grubbs' catalysts, could be employed to construct the diene system of 2,6-nonadienenitrile from simpler precursors. researchgate.net This methodology offers a modular approach to the synthesis and could allow for the introduction of various functional groups, leading to novel derivatives.

Integration into Advanced Functional Materials Research

The nitrile functionality in 2,6-nonadienenitrile presents an intriguing, yet unexplored, opportunity for its use as a monomer or functional additive in advanced materials. The unique combination of a reactive nitrile group and a flexible nine-carbon backbone with two double bonds could impart desirable properties to polymers.

Future research could investigate the polymerization of 2,6-nonadienenitrile, potentially through ring-opening metathesis polymerization (ROMP) of a cyclic precursor or through copolymerization with other monomers. researchgate.net The resulting polymers could exhibit interesting thermal, mechanical, and optical properties due to the presence of the nitrile group, which is known to enhance polarity and chemical resistance in materials like nitrile rubber. slideshare.net

Furthermore, the nitrile group can undergo a variety of chemical transformations, allowing for the post-polymerization modification of materials. researchgate.net This could enable the development of functional polymers with applications in areas such as specialty coatings, membranes, or as matrices for composite materials. The potential for 2,6-nonadienenitrile to act as a building block for novel polymeric structures warrants significant investigation.

Interdisciplinary Approaches in Sustainable Chemical Production

The sustainable production of 2,6-nonadienenitrile necessitates a move away from traditional, often harsh, synthetic conditions and reliance on petroleum-based feedstocks. An interdisciplinary approach, combining principles from green chemistry, biocatalysis, and process engineering, will be crucial in developing eco-friendly and economically viable manufacturing processes.

The development of chemoenzymatic cascade reactions, where a chemical step is followed by a biocatalytic one in a one-pot setup, could streamline the synthesis of 2,6-nonadienenitrile. rsc.org For instance, a chemical synthesis to produce a precursor aldehyde could be directly coupled with an enzymatic step using an aldoxime dehydratase.

The use of green solvents, such as ionic liquids or deep eutectic solvents, in the synthesis of nitriles is another area ripe for exploration. acs.orgacs.org These non-conventional reaction media can enhance reaction rates and facilitate catalyst recycling, contributing to a more sustainable process. mdpi.com Furthermore, the use of nanocatalysts based on non-noble metals could provide a cost-effective and environmentally benign alternative to precious metal catalysts. nih.gov

A holistic approach to sustainable production should also consider the entire lifecycle of the product, from the sourcing of raw materials to the final product's biodegradability. Research into bio-based starting materials for the synthesis of 2,6-nonadienenitrile would be a significant step towards a circular economy for this valuable fragrance compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6-Nonadienenitrile, and how can its structural purity be validated?

- Methodological Answer : Synthesis typically involves catalytic nitrile formation via dehydration of aldehydes or ketones with hydroxylamine, followed by purification via fractional distillation. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm double-bond geometry and nitrile functionality. Gas chromatography-mass spectrometry (GC-MS) can further assess purity, with retention indices compared to literature values .

Q. What acute toxicity data exists for 2,6-Nonadienenitrile, and how should this inform laboratory safety protocols?

- Methodological Answer : Acute oral toxicity (LD₅₀) in rats is 2600 mg/kg, indicating moderate toxicity. Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling. Emergency protocols should align with GHS guidelines, including skin decontamination with soap/water and immediate medical consultation for inhalation exposure .

Q. How can the electronic and steric properties of 2,6-Nonadienenitrile be computationally modeled to predict reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry, map electrostatic potentials, and calculate frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA enables analysis of conjugation effects from the dienenitrile structure, guiding predictions for nucleophilic/electrophilic attack sites .

Advanced Research Questions

Q. How does 2,6-Nonadienenitrile’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodological Answer : Accelerated stability studies should be conducted:

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

- pH dependence : Test solubility and structural integrity in buffered solutions (pH 2–12) using NMR or IR spectroscopy.

Data contradictions (e.g., conflicting degradation rates) may arise from impurities; replicate experiments with ultra-pure batches and control humidity .

Q. What advanced chromatographic or spectroscopic techniques are optimal for quantifying trace 2,6-Nonadienenitrile in complex matrices?

- Methodological Answer :

- GC-MS with derivatization : Use silylation agents (e.g., BSTFA) to enhance volatility.

- HPLC-UV/FLD : C18 columns with acetonitrile/water gradients improve resolution. Fluorescence detection (FLD) requires derivatization with dansyl chloride for sensitivity.

- LC-HRMS : High-resolution mass spectrometry (e.g., Q-TOF) enables precise identification in biological or environmental samples. Validate methods using spike-recovery experiments and matrix-matched calibration curves .

Q. How can contradictory data on 2,6-Nonadienenitrile’s biological activity be resolved?

- Methodological Answer :

- Systematic literature review : Categorize studies by assay type (e.g., in vitro vs. in vivo), organism models, and dose ranges.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to identify heterogeneity sources.

- Replication studies : Control variables such as solvent (DMSO vs. ethanol) and purity (>99% by GC). Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Data Presentation and Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in 2,6-Nonadienenitrile toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and assess goodness-of-fit (R², residual plots). For in vivo data, apply Kaplan-Meier survival analysis with Cox proportional hazards models. Address outliers via Grubbs’ test or robust statistics .

Safety and Compliance

Q. What are the best practices for disposing of 2,6-Nonadienenitrile waste in compliance with environmental regulations?

- Methodological Answer : Neutralize nitrile groups with alkaline hydrolysis (NaOH/ethanol, 60°C, 24 hrs) to form carboxylates. Confirm detoxification via FTIR (loss of -C≡N peak at ~2250 cm⁻¹). Dispose of residues as non-halogenated organic waste per EPA guidelines. Document procedures in lab safety audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.